molecular formula C24H22N4O3S2 B3000704 N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-98-0

N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3000704
CAS RN: 1291848-98-0
M. Wt: 478.59
InChI Key: NWGAWZGDKYOKNP-UHFFFAOYSA-N
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Description

The compound N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that appears to be related to various synthesized acetamide derivatives. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and complex heterocyclic structures are discussed.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% and involved improvements in the technical methods of reduction, acetylation, and ethylation . A one-pot procedure was used to obtain N-(3-acetylphenyl) acetamide with a yield of 85%, and the ethylation step was optimized using potassium hydroxide and bromoethane, resulting in a yield of 98.5% . The purity of the final product was confirmed to be over 99% by HPLC, indicating a successful synthesis protocol that could potentially be adapted for the synthesis of N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as evidenced by the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) . This compound crystallizes in the space group P21/n and features a centrosymmetric arrangement with a tetragonally-distorted octahedral geometry around the Cu(II) center . The metal coordination sphere includes carbonyl oxygen atoms and pyrimidinyl nitrogen atoms from the organic moieties. Such detailed structural analysis is crucial for understanding the properties and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their structural components. For example, the presence of the acetamide group can influence the electronic properties of the molecule and its interactions with other chemical entities. The complex described in the second paper showed moderate growth inhibition of several bacteria in in vitro assays, suggesting that the compound participates in biochemical interactions . Although the specific reactions of N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide are not detailed, similar compounds exhibit biological activity that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The crystalline nature of the compound in the second paper suggests solid-state stability and potential for forming defined crystal lattices . The high purity achieved in the synthesis of related compounds indicates that they can be obtained in a form suitable for further chemical analysis and application . The solubility, melting point, and other physicochemical properties would be determined by the specific functional groups and overall molecular geometry of the compound.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-14-6-4-9-20(15(14)2)28-23(31)22-19(10-11-32-22)27-24(28)33-13-21(30)26-18-8-5-7-17(12-18)25-16(3)29/h4-12H,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGAWZGDKYOKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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